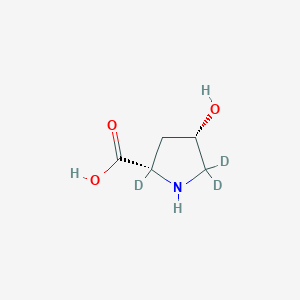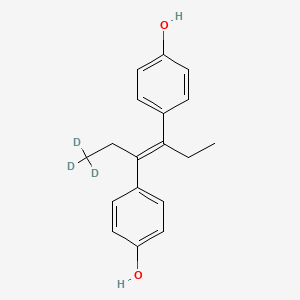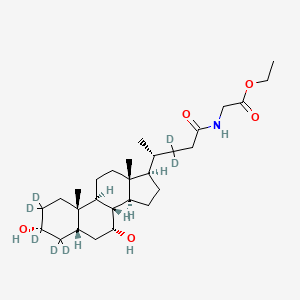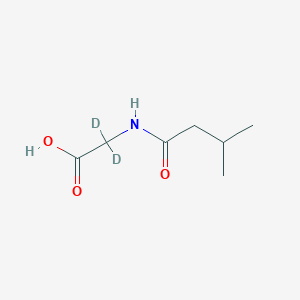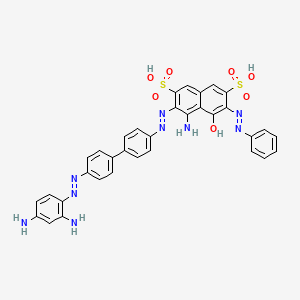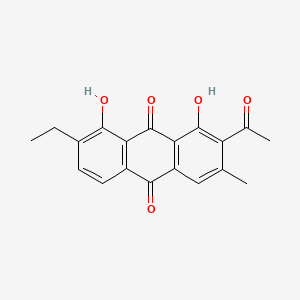
Boc-NH-PEG3-C2-triazole-DBCO-PEG4-VC-PAB-DMEA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-NH-PEG3-C2-triazole-DBCO-PEG4-VC-PAB-DMEA is a complex chemical compound used primarily in scientific research. It is a double cleavable polyethylene glycol linker with three-unit and four-unit polyethylene glycol chains. This compound is utilized in the synthesis of antibody-drug conjugates and proteolysis-targeting chimeras (PROTACs) due to its unique structure and properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-NH-PEG3-C2-triazole-DBCO-PEG4-VC-PAB-DMEA involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the protection of the amino group using a tert-butoxycarbonyl (Boc) group. The polyethylene glycol chains are then introduced through a series of coupling reactions. The triazole ring is formed via a click chemistry reaction, and the dibenzocyclooctyne (DBCO) group is attached through a copper-free click reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated synthesis equipment and stringent quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Boc-NH-PEG3-C2-triazole-DBCO-PEG4-VC-PAB-DMEA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized polyethylene glycol derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Boc-NH-PEG3-C2-triazole-DBCO-PEG4-VC-PAB-DMEA has a wide range of scientific research applications:
Chemistry: Used as a linker in the synthesis of complex molecules, facilitating the formation of stable conjugates.
Biology: Employed in the development of PROTACs, which target specific proteins for degradation.
Medicine: Integral in the creation of antibody-drug conjugates, which are used in targeted cancer therapies.
Industry: Utilized in the production of advanced materials and nanotechnology applications
Mecanismo De Acción
The mechanism of action of Boc-NH-PEG3-C2-triazole-DBCO-PEG4-VC-PAB-DMEA involves its role as a linker in conjugates. The compound facilitates the attachment of therapeutic agents to antibodies or other targeting molecules. The valine-citrulline linker is cleavable by proteases, releasing the active drug in the target environment. The triazole and DBCO groups enable click chemistry reactions, forming stable conjugates with high specificity .
Comparación Con Compuestos Similares
Similar Compounds
Boc-NH-PEG3-C2-triazole-DBCO-PEG4-VC-PAB: Similar structure but lacks the DMEA group.
Boc-NH-PEG3-C2-triazole-DBCO-PEG4-VC-PAB-DMA: Similar but with a different terminal group.
Boc-NH-PEG3-C2-triazole-DBCO-PEG4-VC-PAB-DME: Another variant with a different terminal group
Uniqueness
Boc-NH-PEG3-C2-triazole-DBCO-PEG4-VC-PAB-DMEA is unique due to its combination of functional groups, which provide versatility in chemical reactions and applications. The presence of both polyethylene glycol chains enhances solubility and biocompatibility, while the cleavable linkers allow for controlled release of therapeutic agents .
Propiedades
Fórmula molecular |
C66H99N13O17 |
|---|---|
Peso molecular |
1346.6 g/mol |
Nombre IUPAC |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-3-methyl-2-[3-[2-[2-[2-[3-[[3-[5-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethyl]-3,4,5,13-tetrazatetracyclo[13.4.0.02,6.07,12]nonadeca-1(19),2(6),3,7,9,11,15,17-octaen-13-yl]-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoylamino]butanoyl]amino]pentanoyl]amino]phenyl]methyl N-methyl-N-[2-(methylamino)ethyl]carbamate |
InChI |
InChI=1S/C66H99N13O17/c1-47(2)58(62(84)73-53(16-12-25-70-63(67)85)61(83)72-50-20-18-48(19-21-50)46-95-65(87)77(7)29-27-68-6)74-56(81)24-32-89-36-40-93-44-43-92-39-35-88-31-23-55(80)69-26-22-57(82)78-45-49-13-8-9-14-51(49)59-60(52-15-10-11-17-54(52)78)79(76-75-59)30-34-91-38-42-94-41-37-90-33-28-71-64(86)96-66(3,4)5/h8-11,13-15,17-21,47,53,58,68H,12,16,22-46H2,1-7H3,(H,69,80)(H,71,86)(H,72,83)(H,73,84)(H,74,81)(H3,67,70,85)/t53-,58-/m0/s1 |
Clave InChI |
JYTHRLPETJLRBH-SRSCFSCASA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCNC)NC(=O)CCOCCOCCOCCOCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C4=C(C5=CC=CC=C52)N(N=N4)CCOCCOCCOCCNC(=O)OC(C)(C)C |
SMILES canónico |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCNC)NC(=O)CCOCCOCCOCCOCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C4=C(C5=CC=CC=C52)N(N=N4)CCOCCOCCOCCNC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


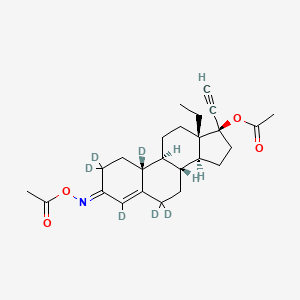
![3-N-[4-[4-[(2R)-2-bicyclo[2.2.1]heptanyl]piperazin-1-yl]phenyl]-1-(2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)-1,2,4-triazole-3,5-diamine](/img/structure/B12424336.png)
![2-butyl-5-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-6-methyl-3-{[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)[1,1'-biphenyl]-4-yl]methyl}pyrimidin-4(3H)-one](/img/structure/B12424344.png)
